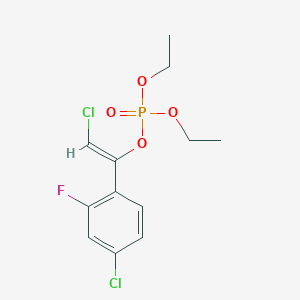
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate is an organophosphorus compound It is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, as well as a phosphate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a Wittig-Horner reaction mechanism, where the aldehyde is converted to the corresponding vinyl phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate ester group can inhibit enzyme activity by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate: Similar in structure but with an additional chloro substituent.
2-Chloro-4-fluorophenol: Contains a similar phenyl ring with chloro and fluoro substituents but lacks the phosphate ester group.
Uniqueness
2-Chloro-1-(4-chloro-2-fluorophenyl)ethenyl diethyl phosphate is unique due to the combination of chloro and fluoro substituents on the phenyl ring and the presence of a phosphate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
64050-64-2 |
|---|---|
Formule moléculaire |
C12H14Cl2FO4P |
Poids moléculaire |
343.11 g/mol |
Nom IUPAC |
[(Z)-2-chloro-1-(4-chloro-2-fluorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl2FO4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
Clé InChI |
GRQGQYJGKUWSJE-WQLSENKSSA-N |
SMILES isomérique |
CCOP(=O)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)F |
SMILES canonique |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




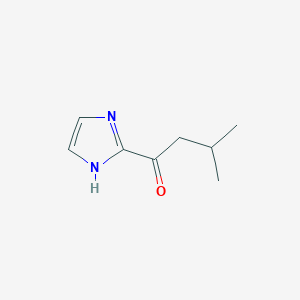
![N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide](/img/structure/B14510654.png)
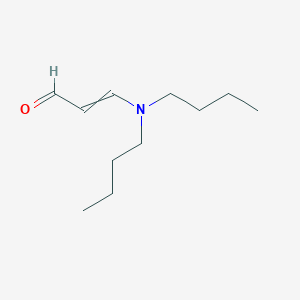
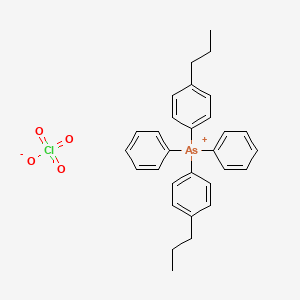


![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
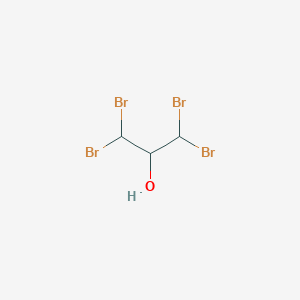
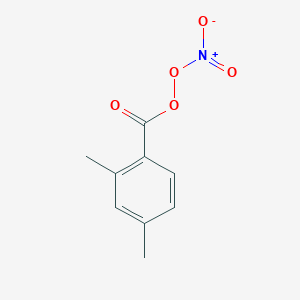
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
